2-Amino-6-(propan-2-yl)-3,4,5,6-tetrahydropyrimidin-4-one

Solubility-informed process development Nucleophilic addition kinetics Heterocyclic synthesis scale-up

2-Amino-6-(propan-2-yl)-3,4,5,6-tetrahydropyrimidin-4-one (CAS 937180-36-4; molecular formula C₇H₁₃N₃O; molecular weight 155.20 g/mol) is a partially saturated 2-aminopyrimidin-4-one heterocycle bearing an isopropyl substituent at the 6-position. This compound belongs to the tetrahydropyrimidin-4(1H)-one class, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets, including β-secretase (BACE1), muscarinic acetylcholine receptors, and microbial enzymes.

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
Cat. No. B12863235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(propan-2-yl)-3,4,5,6-tetrahydropyrimidin-4-one
Molecular FormulaC7H13N3O
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESCC(C)C1CC(=O)NC(=N1)N
InChIInChI=1S/C7H13N3O/c1-4(2)5-3-6(11)10-7(8)9-5/h4-5H,3H2,1-2H3,(H3,8,9,10,11)
InChIKeyHZGKZWQCPMEJKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(propan-2-yl)-3,4,5,6-tetrahydropyrimidin-4-one: Core Structural Identity and Sourcing Rationale


2-Amino-6-(propan-2-yl)-3,4,5,6-tetrahydropyrimidin-4-one (CAS 937180-36-4; molecular formula C₇H₁₃N₃O; molecular weight 155.20 g/mol) is a partially saturated 2-aminopyrimidin-4-one heterocycle bearing an isopropyl substituent at the 6-position . This compound belongs to the tetrahydropyrimidin-4(1H)-one class, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets, including β-secretase (BACE1), muscarinic acetylcholine receptors, and microbial enzymes [1]. Unlike its fully aromatic counterpart 2-amino-6-isopropylpyrimidin-4-ol (CAS 73576-32-6; mp 246–248 °C) [2], the tetrahydropyrimidin-4-one core contains an sp³-hybridized carbon at position 6, which introduces stereochemical and conformational properties absent in the planar aromatic series. This structural difference directly affects solubility, reactivity, and molecular recognition, making the compound a distinct chemical entity for procurement rather than an interchangeable analog of its aromatic congener.

Why Generic Substitution of 2-Amino-6-(propan-2-yl)-3,4,5,6-tetrahydropyrimidin-4-one with In-Class Analogs Carries Scientific Risk


Within the 2-aminopyrimidin-4-one family, C-6 substituent identity governs solubility, intrinsic nucleophilic reactivity, and microwave-assisted processability to a degree that precludes straightforward interchange [1]. Systematic comparison of four C-6-substituted isocytosines (methyl, ethyl, isopropyl, and phenyl) demonstrated that solubility in N,N-dimethylacetamide ranges from 0.17 mmol/L (6-methyl) to 1.2 mmol/L (6-isopropyl), while the overall reaction rate with hexamethylene diisocyanate shifts from low (6-methyl) through medium (6-ethyl and 6-isopropyl) to higher (6-phenyl) [1]. Moreover, the tetrahydropyrimidin-4-one oxidation state (C₇H₁₃N₃O, MW 155.20) is chemically and spectroscopically distinct from the aromatic 4-pyrimidinol tautomer (C₇H₁₁N₃O, MW 153.18) [2]; the latter dominates under dehydrating or oxidative conditions, yet the saturated form presents different hydrogen-bonding capacity, conformational flexibility, and metabolic susceptibility. These parameters directly impact synthetic reproducibility, purity profiling, and biological assay interpretation. Substitution without verifying the specific regioisomer and saturation state risks invalidating head-to-head biological comparisons and undermining process scale-up reliability.

Quantitative Differentiation Evidence: 2-Amino-6-(propan-2-yl)-3,4,5,6-tetrahydropyrimidin-4-one vs. Closest Analogs


C-6 Substituent Solubility and Reactivity Ranking: Isopropyl vs. Methyl, Ethyl, and Phenyl Analogs at 85 °C

The isopropyl-substituted isocytosine occupies a distinct intermediate position in the C-6 alkyl series for both solubility and base reactivity. At 85 °C, 6-isopropylisocytosine exhibits a solubility of 1.2 mmol/L in N,N-dimethylacetamide (DMA) and 28 μmol/L in 1,4-dioxane, compared with 0.17 mmol/L (DMA) and <0.1 μmol/L (dioxane) for 6-methylisocytosine, and 0.56 mmol/L (DMA) and 10 μmol/L (dioxane) for 6-ethylisocytosine [1]. The overall reaction rate with hexamethylene diisocyanate (HDI) is classified as medium for both 6-ethyl and 6-isopropyl, whereas 6-methyl is low and 6-phenyl is higher [1]. Notably, despite comparable solubility to 6-phenylisocytosine (1.1 mmol/L in DMA, 41 μmol/L in dioxane), 6-isopropylisocytosine exhibits significantly lower intrinsic nucleophilic reactivity as evidenced by a lower NH₂ stretching wavenumber (3072 cm⁻¹ vs. 3134 cm⁻¹ for 6-phenyl) [1]. This demonstrates that the 6-isopropyl derivative provides a unique balance of moderate solubility with controlled reactivity, distinct from both smaller (methyl, ethyl) and aromatic (phenyl) C-6 substituents.

Solubility-informed process development Nucleophilic addition kinetics Heterocyclic synthesis scale-up

Microwave Reactivity Selectivity: 6-Isopropyl Exhibits No Microwave Effect, Enabling Predictable Conventional Thermal Processing

Under identical microwave irradiation conditions at 70 °C, the four C-6-substituted isocytosines display divergent microwave enhancement factors (fMW). The 6-isopropyl derivative shows no significant microwave rate acceleration (fMW ≈ 1.0), whereas 6-ethylisocytosine exhibits a measurable microwave rate enhancement and 6-phenylisocytosine shows a strong microwave effect [1]. The authors attribute the absence of a microwave effect for 6-isopropylisocytosine to the fact that its solubility increases during reaction to a level where heterogeneity—the prerequisite for selective microwave heating at the solid–liquid interface—is largely abolished [1]. In contrast, the 6-phenyl derivative generates a poorly soluble monoaddition product that sustains heterogeneity and amplifies the microwave effect. This differential behavior means that 6-isopropylisocytosine can be processed with equivalent efficiency under conventional oil-bath heating, eliminating the need for specialized microwave equipment and simplifying thermal management during scale-up.

Microwave-assisted synthesis Process robustness Thermal vs. non-thermal microwave effects

Spectroscopic Differentiation: NH₂ Stretching Frequency Discriminates 6-Isopropyl from 6-Phenyl Electronic Character

Infrared spectroscopy provides a direct, quantitative measure of the electronic environment of the 2-amino group as a function of C-6 substitution. For 6-isopropylisocytosine, the NH/NH₂ stretching band appears at 3072 cm⁻¹, whereas for 6-phenylisocytosine it is blue-shifted to 3134 cm⁻¹ (Δ = 62 cm⁻¹) [1]. This blue shift indicates that the 2-amino group of the 6-phenyl derivative is more nucleophilic, attributed to the greater electron-donating character of the phenyl moiety relative to the aliphatic isopropyl group [1]. Notably, this spectroscopic difference is not observed among the three alkyl analogs (methyl, ethyl, isopropyl), which display comparable NH₂ stretching frequencies. The OH stretch (3333 vs. 3374 cm⁻¹) and C═O stretch (1657 vs. 1668 cm⁻¹) also differ between 6-isopropyl and 6-phenyl derivatives, confirming a global electronic perturbation induced by the aromatic C-6 substituent that is absent in the isopropyl case.

Vibrational spectroscopy Electronic substituent effects Nucleophilicity quantification

Oxidation-State Differentiation: Tetrahydropyrimidin-4-one (CAS 937180-36-4) vs. Aromatic Pyrimidin-4-ol (CAS 73576-32-6)

The target compound (CAS 937180-36-4; C₇H₁₃N₃O; MW 155.20) is the partially saturated 3,4,5,6-tetrahydropyrimidin-4-one, whereas CAS 73576-32-6 (C₇H₁₁N₃O; MW 153.18; mp 246–248 °C) [1] is the fully aromatic 4(3H)-pyrimidinone/4-pyrimidinol tautomer. The mass difference of 2.02 Da corresponds to the formal loss of H₂ upon aromatization. The tetrahydropyrimidin-4-one contains an sp³-hybridized C-6 bearing the isopropyl group, creating a stereogenic center and imposing a non-planar ring conformation; the aromatic analog is planar and lacks this stereochemical element [1]. This distinction has direct consequences: the tetrahydropyrimidin-4-one can exist as enantiomers (if chiral), offers additional hydrogen-bonding donors/acceptors at the saturated ring positions, and exhibits different metabolic and chemical stability profiles. RCSB PDB entry 3WB4 demonstrates that the tetrahydropyrimidin-4-one scaffold—specifically a 6-substituted 2-aminopyrimidone—binds β-secretase (BACE1) with the saturated ring conferring conformational restriction that improves binding entropy [2].

Redox state specification Tautomerism Structural authentication

Class-Level Biological Precedent: 6-Substituted 2-Aminopyrimidones as BACE1 Inhibitors Validated by X-Ray Crystallography

The 2-amino-6-substituted tetrahydropyrimidin-4-one scaffold has been crystallographically validated as a β-secretase (BACE1) inhibitor warhead. RCSB PDB entry 3WB4 (resolution 2.25 Å) captures a 6-substituted 2-aminopyrimidone derivative bound to BACE1, with the saturated tetrahydropyrimidin-4-one ring providing conformational restriction that improves binding entropy by approximately 0.5 kcal/mol relative to an ethylene-linked comparator, as measured by isothermal titration calorimetry [1]. The primary citation describes a systematic investigation of 6-substituted aminopyrimidone derivatives where the tetrahydropyrimidin-4-one core, bearing sp³ hybridization at C-6, was applied to 'improve the inhibitory activity by reducing the entropic energy loss upon binding to BACE1' [1]. While the specific ligand in 3WB4 carries a 2-phenylethyl rather than isopropyl group at C-6 and an additional N-3 methyl, the shared 2-amino-6-substituted tetrahydropyrimidin-4-one pharmacophore establishes this scaffold—including the 6-isopropyl variant—as a relevant starting point for BACE1-focused medicinal chemistry programs.

BACE1 inhibition Alzheimer's disease Fragment-based drug design Conformational restriction

Tetrahydropyrimidine Class Antimicrobial Activity: Baseline MIC Values from Structurally Related Derivatives

A 2022 study synthesizing and evaluating eleven novel tetrahydropyrimidine (THPM) derivatives reported that the most active antifungal compounds (4e, 4f, and 4k) achieved minimum inhibitory concentration (MIC) values of 0.20 mg/mL against Trichophyton mentagrophytes, while the most potent antibacterial compounds were 4a, 4b, and 4d [1]. Additionally, compound 4g exhibited the strongest α-glucosidase inhibitory activity within the series [1]. These data establish quantitative performance benchmarks for the tetrahydropyrimidine scaffold class. Although the specific 6-isopropyl-2-amino derivative was not among the eleven compounds tested, the SAR trends indicate that substituent identity at the tetrahydropyrimidine core positions significantly modulates potency. The 6-isopropyl group offers a distinct steric and lipophilic profile (branched C3 alkyl) compared to the aromatic and heteroaromatic substituents prevalent in the most active compounds, positioning it as a differentiated building block for exploring uncharted substituent space within this validated antimicrobial scaffold.

Antimicrobial screening Antifungal activity α-Glucosidase inhibition

Prioritized Application Scenarios for 2-Amino-6-(propan-2-yl)-3,4,5,6-tetrahydropyrimidin-4-one Based on Quantitative Differentiation Evidence


Process Chemistry Scale-Up of Ureidopyrimidinone Building Blocks via Conventional Thermal Methods

The finding that 6-isopropylisocytosine exhibits no significant microwave effect (fMW ≈ 1.0) while delivering medium reaction rates with diisocyanates [1] makes this compound the preferred C-6 substituent choice for process chemists who require predictable, microwave-independent scale-up. Unlike the 6-methyl analog (fMW = 4.9, requiring microwave infrastructure for optimal kinetics) or the 6-phenyl analog (strong microwave effect coupled with unpredictable product solubility), the 6-isopropyl derivative can be processed with equivalent efficiency using conventional oil-bath or jacketed-reactor heating. Combined with its intermediate solubility profile (1.2 mmol/L in DMA at 85 °C)—substantially better than 6-methyl (0.17 mmol/L) [1]—this compound supports higher throughput in standard batch reactors without the capital expenditure and validation burden associated with microwave-assisted manufacturing.

BACE1 (β-Secretase) Inhibitor Fragment Growing and Lead Optimization Programs

The crystallographically validated binding mode of 6-substituted 2-aminopyrimidone derivatives to BACE1 (PDB 3WB4, resolution 2.25 Å) [3] establishes the tetrahydropyrimidin-4-one scaffold as an experimentally confirmed warhead for aspartyl protease inhibition. The entropic benefit (~0.5 kcal/mol) conferred by conformational restriction of the saturated ring [3] can be exploited with the 6-isopropyl variant to explore steric and lipophilic tolerance in the S1/S1′ subsites. The isopropyl group offers a branched alkyl probe that is intermediate in size between methyl and phenyl substituents, with solubility properties (1.2 mmol/L in DMA) that facilitate biochemical assay preparation without the aggregation or solubility limitations that can accompany larger aromatic C-6 substituents [1]. This positions the compound as a rational next-step building block for fragment-growing campaigns seeking to optimize BACE1 affinity and ligand efficiency.

Antimicrobial Scaffold Diversification and Structure-Activity Relationship Expansion

The tetrahydropyrimidine class has demonstrated quantifiable antifungal activity with MIC values reaching 0.20 mg/mL against Trichophyton mentagrophytes for optimized derivatives [4]. The 6-isopropyl-2-amino variant introduces a branched aliphatic C-6 substituent that is underrepresented among reported active THPMs, which predominantly feature aromatic or heteroaromatic C-6 groups [4]. This structural gap, combined with the compound's favorable solubility profile (28 μmol/L in 1,4-dioxane at 85 °C) [1] that enables reproducible MIC assay preparation, makes it a strategically valuable acquisition for antimicrobial screening libraries seeking to diversify beyond flat aromatic chemical space. The distinct IR fingerprint (NH₂ stretch at 3072 cm⁻¹) [1] provides a rapid identity verification tool for quality control upon receipt.

Chiral Tetrahydropyrimidin-4-one Synthesis and Stereochemical Probe Development

The sp³-hybridized C-6 carbon bearing the isopropyl group in the tetrahydropyrimidin-4-one core (CAS 937180-36-4) creates a stereogenic center absent in the achiral, planar aromatic analog (CAS 73576-32-6) [2]. This structural feature enables the compound to serve as a substrate for asymmetric synthesis or chiral resolution studies aimed at producing enantiomerically enriched 6-substituted 2-aminopyrimidones. Given that the related BACE1 inhibitor series demonstrated stereoisomer-dependent potency—with the trans-(1'R,2'R),6S isomer showing statistically superior activity [3]—access to the racemic or enantiopure 6-isopropyl tetrahydropyrimidin-4-one is a prerequisite for investigating stereochemical SAR. Procurement of CAS 937180-36-4 (rather than the aromatic CAS 73576-32-6) is essential for any study requiring the chiral, saturated scaffold.

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